11beta-PGF2alpha-EA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-WMTHMIERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 11beta Pgf2alpha Ea
Precursor Substrate Utilization
The formation of 11beta-PGF2alpha-EA is initiated from the endocannabinoid system, utilizing arachidonoyl ethanolamide as the foundational molecule.
Arachidonoyl Ethanolamide (AEA) as a Key Endocannabinoid Precursor
Arachidonoyl ethanolamide (AEA), also known as anandamide (B1667382), is a biologically active fatty acid amide found in mammalian tissues such as the brain and liver. medchemexpress.comnih.gov It serves as the primary precursor for the biosynthesis of prostaglandin (B15479496) ethanolamides (prostamides), a class of compounds that includes this compound. nih.govnih.gov The metabolic pathway for this compound is an extension of the metabolism of AEA. medchemexpress.comcaymanchem.com
Role of Cyclooxygenase (COX) Isoenzymes in the Initial Conversion of AEA
The initial step in the conversion of AEA into prostaglandin ethanolamides is catalyzed by cyclooxygenase (COX) enzymes. nih.gov Specifically, the COX-2 isoenzyme metabolizes AEA to produce ethanolamide versions of classical prostaglandins (B1171923). medchemexpress.comcaymanchem.comnih.gov AEA is a substrate for COX-2, which converts it into prostaglandin H2 ethanolamide (PGH2-EA). nih.gov This intermediate is then further metabolized by specific prostaglandin synthases. nih.govnih.gov While both COX isoforms exist, COX-2 is more efficient in metabolizing AEA compared to COX-1. nih.gov
Enzymatic Conversion Pathways to this compound
Following the initial action of COX-2, a series of enzymatic reactions leads to the formation of this compound through a key intermediate.
Formation of Prostaglandin D2 Ethanolamide (PGD2-EA) Intermediate
This compound is considered a theoretical hepatic metabolite of Prostaglandin D2 ethanolamide (PGD2-EA). medchemexpress.comcaymanchem.com The conversion of AEA by COX-2 and subsequent action by specific prostaglandin synthases leads to the formation of various prostaglandin ethanolamides, including PGD2-EA. nih.gov The formation of PGD2-EA from AEA has been observed in activated RAW 264.7 macrophage-like cells. medchemexpress.comcaymanchem.com This compound serves as the direct precursor that is subsequently reduced to form this compound.
Stereospecific Reduction of PGD2-EA to this compound
The final step in the biosynthesis is a stereospecific reduction of the keto group on the cyclopentane (B165970) ring of PGD2-EA.
The conversion of PGD2-EA to this compound is catalyzed by an 11-ketoreductase. nih.gov Specifically, Prostaglandin F (PGF) synthase, a member of the aldo-keto reductase (AKR) superfamily, has been identified as the enzyme responsible for this reduction. ebi.ac.uk This enzyme catalyzes the reduction of PGD2 ethanolamide to 9alpha,11beta-PGF2 ethanolamide, which is another designation for this compound. ebi.ac.uk The analogous reaction, the conversion of PGD2 to 11beta-PGF2alpha, is known to be carried out by enzymes such as AKR1C3. nih.govbio-rad.com The reduction of the keto group on PGD2 is an NADPH-dependent process. nih.gov
Table 1: Key Molecules in the Biosynthesis of this compound
| Molecule Name | Abbreviation | Role |
|---|---|---|
| Arachidonoyl Ethanolamide | AEA | Initial Precursor Substrate |
| Prostaglandin D2 Ethanolamide | PGD2-EA | Intermediate Metabolite |
Table 2: Enzymes Involved in the Biosynthesis of this compound
| Enzyme | Abbreviation / Family | Catalyzed Reaction |
|---|---|---|
| Cyclooxygenase-2 | COX-2 | Conversion of AEA to prostaglandin ethanolamide precursors |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 11beta-Prostaglandin F2alpha-Ethanolamide (this compound) |
| Arachidonic Acid |
| Arachidonoyl Ethanolamide (AEA) |
| Prostaglandin D2 (PGD2) |
| Prostaglandin D2 Ethanolamide (PGD2-EA) |
| Prostaglandin E2 ethanolamide (PGE2-EA) |
| Prostaglandin F2alpha ethanolamide (PGF2α-EA) |
| Prostaglandin H2 (PGH2) |
Cofactor Dependencies (e.g., NADPH) in Enzymatic Reactions
The final step in the biosynthesis of 11β-PGF2α-EA from its precursor, PGD2-EA, is analogous to the conversion of prostaglandin D2 (PGD2) to 11β-PGF2α. This reaction is catalyzed by a PGD2 11-ketoreductase, which is an NADPH-dependent enzyme. nih.govresearchgate.netnih.gov This enzymatic reduction of the keto group at carbon 11 requires Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor. nih.govreactome.org Studies on the prostaglandin counterpart have confirmed that enzymes like Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) facilitate this NADPH-dependent conversion. reactome.org Therefore, the transformation of PGD2-EA to 11β-PGF2α-EA is critically dependent on the availability of NADPH to proceed.
Tissue-Specific Localization of this compound Biosynthesis
The biosynthesis of 11β-PGF2α-EA is localized to tissues where its parent molecule, anandamide, is metabolized by the COX-2 pathway. medchemexpress.comcaymanchem.combio-connect.nl Key sites include the liver and the brain. medchemexpress.comcaymanchem.combio-connect.nlglpbio.com
Hepatic Metabolic Processes
The liver is a primary site for the metabolism of PGD2-EA, making it a key location for the synthesis of 11β-PGF2α-EA. medchemexpress.comcaymanchem.combio-connect.nlglpbio.com In vitro studies using human liver preparations have demonstrated that PGD2 is efficiently converted to 11β-PGF2α by an NADPH-dependent enzyme found in the cytosolic fraction. nih.gov This suggests that the analogous conversion of PGD2-EA to 11β-PGF2α-EA occurs readily within hepatic cells, driven by the presence of necessary reductases. medchemexpress.comnih.gov
Brain Tissue Metabolism and Neurobiological Implications
The brain is another significant site for the metabolism of anandamide via COX-2, indicating that the precursors for 11β-PGF2α-EA are generated within neural tissues. medchemexpress.comcaymanchem.combio-connect.nl The brain possesses the enzymatic machinery, including NADPH-dependent reductases, capable of prostaglandin conversion. researchgate.net While the direct measurement of 11β-PGF2α-EA in the brain requires further investigation, the presence of its biosynthetic precursors and relevant enzymes suggests its potential formation and role in neurobiological processes.
Production in Specific Cell Lines (e.g., Activated RAW 264.7 Cells)
Research has shown that the direct precursor to 11β-PGF2α-EA, which is PGD2-EA, is formed in activated RAW 264.7 macrophage cells when they are treated with anandamide. medchemexpress.comcaymanchem.combio-connect.nl Macrophages are known to generate anandamide, and upon activation (for example, by lipopolysaccharide), the expression and activity of enzymes in the biosynthetic pathway can be modulated. nih.gov This cellular model provides a specific in vitro system where the upstream steps of 11β-PGF2α-EA synthesis can be studied.
Catabolism and Further Metabolic Transformations of this compound and its Congeners
While specific catabolic pathways for 11β-PGF2α-EA are not extensively detailed, insights can be drawn from the metabolism of related prostaglandin ethanolamides and the general pathways for F2α prostanoids. Studies have shown that prostaglandin ethanolamides (PG-EAs) are generally not hydrolyzed efficiently in plasma. nih.gov Furthermore, PG-EAs are oxidized less efficiently by human 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme for inactivating classical prostaglandins, when compared to their free acid counterparts. nih.gov
General Prostanoid F2alpha Metabolite Pathways
The catabolism of classical PGF2α is a well-established process that likely provides a model for its ethanolamide congener. The primary metabolic route involves several key enzymatic steps:
Oxidation by 15-PGDH : The initial and rate-limiting step is the oxidation of the hydroxyl group at carbon 15 by 15-hydroxyprostaglandin dehydrogenase.
Reduction of the C13-14 double bond : This is followed by the reduction of the double bond between carbons 13 and 14.
β-oxidation and ω-oxidation : The fatty acid side chains then undergo serial degradation through β-oxidation from the carboxyl terminus and ω-oxidation from the methyl terminus.
This series of reactions results in the formation of shorter-chain metabolites that are then excreted in the urine.
An Article on the Chemical Compound this compound
This article focuses exclusively on the biosynthesis and metabolic pathways of the chemical compound this compound, adhering to a strict scientific framework.
Physiological and Pathophysiological Roles in Biological Systems Mechanistic Insights
Regulation of Smooth Muscle Physiology
Smooth muscle is a non-striated, involuntary muscle type found throughout the body, where it performs a variety of essential functions, including regulating blood pressure, digestion, and airflow. nih.gov The contraction of smooth muscle is a complex process initiated by an increase in intracellular calcium, which can be triggered by various stimuli such as depolarization, hormones, or neurotransmitters. nih.gov
Contraction of Bronchial Smooth Muscle
The contraction of bronchial smooth muscle is a key factor in the narrowing of the airways, a hallmark of conditions like asthma. frontiersin.org Research has identified 11β-PGF2α, a stereoisomer of PGF2α, as a mediator of bronchial smooth muscle contraction. mdpi.com It is a metabolite of prostaglandin (B15479496) D2 (PGD2), which is released from mast cells in response to stimuli such as increased osmolarity of the airway surface liquid, a phenomenon that can occur during exercise-induced bronchoconstriction. frontiersin.orgresearchgate.net The contraction of smooth muscle by PGD2 and its metabolite, 9α,11β-PGF2, is thought to be primarily mediated through the thromboxane (B8750289) TP receptor. scispace.comnih.gov
Effects on Ocular Smooth Muscle (e.g., Cat Iris Sphincter Model)
In the context of ocular physiology, prostaglandins (B1171923) play a complex role in regulating intraocular pressure, partly through their effects on the ciliary muscle. nih.gov Prostaglandin F2α ethanolamide (PGF2α-EA), a related compound, is a potent dilator of the cat iris sphincter, a model system used to test potential agents for reducing intraocular pressure. caymanchem.comcaymanchem.com This suggests a potential role for similar compounds in the regulation of ocular smooth muscle.
Mechanistic Contributions to Inflammatory and Immune Processes
Inflammation is a fundamental biological response to harmful stimuli. Eicosanoids, including prostaglandins, are key mediators of inflammation, influencing processes from the initial onset to the resolution phase. taylorandfrancis.commdpi.com
Role in Mast Cell Activation and Mediator Release Mechanisms
Mast cells are crucial effector cells in allergic and inflammatory reactions. mdpi.comfrontiersin.org Upon activation, they release a variety of inflammatory mediators, including histamine, proteases, and newly synthesized lipid mediators like PGD2. mdpi.comrareconnect.orgaaaai.org PGD2 is unstable and is metabolized to more stable compounds, including 11β-PGF2α, which can be detected in biological fluids and serves as a biomarker for mast cell activation. mdpi.comrareconnect.org Urinary levels of 11β-PGF2α (specifically the metabolite 2,3-dinor 11β-PGF2α) are measured to assess mast cell activation. nih.gov Studies have shown that in bee venom-allergic patients, allergen challenge leads to a significant increase in 9α,11β-PGF2 levels, indicating its active generation during the early allergic response. nih.gov
| Mediator | Function | Associated Compound | Reference |
|---|---|---|---|
| Histamine | Induces classic allergy symptoms | N-methylhistamine (urine metabolite) | rareconnect.org |
| Prostaglandin D2 (PGD2) | Contributes to inflammation and bronchoconstriction | 11β-PGF2α (metabolite) | mdpi.comrareconnect.org |
| Leukotrienes | Cause airway constriction | Leukotriene E4 (LTE4) (urine metabolite) | rareconnect.org |
| Tryptase | Protease involved in inflammatory response | Serum tryptase | rareconnect.org |
Participation in Allergic Inflammation Models and Pathways
Allergic inflammation is characterized by the involvement of various immune cells and mediators. kjim.orgresearchgate.net PGD2, a primary product of mast cells during allergic responses, plays a significant role in orchestrating these inflammatory events. nih.govkjim.org Its metabolite, 9α,11β-PGF2, is implicated in the physiological responses seen in allergic inflammation. nih.gov In allergic asthmatic subjects, allergen challenge leads to a significant increase in PGD2 and PGF2α levels in bronchoalveolar lavage fluid. nih.gov Furthermore, the stable urinary metabolite of PGD2, 9α,11β-PGF2, is used as an indicator of PGD2 production in allergic conditions. nih.gov
Immunomodulatory Effects on Specific Immune Cell Populations (e.g., Macrophages, T cells, Dendritic Cells) in In Vitro and Animal Models
While direct studies on the immunomodulatory effects of 11β-PGF2α are limited, the broader family of prostaglandins (PGs), to which it belongs, demonstrates significant influence over immune cell functions. PGs such as PGE2 and PGD2 are known to exert complex regulatory effects on immune cells, including macrophages, T cells, and dendritic cells (DCs). binasss.sa.cr
Macrophages: Prostaglandins can modulate macrophage activity and cytokine production. For instance, PGE2 can promote the polarization of macrophages towards an M2 phenotype, which is associated with anti-inflammatory and tissue repair functions. binasss.sa.crmdpi.com In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) can induce the production of various oxylipins, including prostaglandins, in macrophages, triggering inflammatory responses. scienceopen.com
T cells: Prostaglandins have a notable inhibitory effect on T lymphocyte proliferation and function. mdpi.com PGE2, for example, can suppress T cell activation and proliferation and influence the differentiation of T helper (Th) cells, promoting Th2 and Th17 responses while suppressing Th1-mediated immunity. mdpi.comnih.gov It can also promote the development of regulatory T cells (Tregs), which are crucial for maintaining immunological self-tolerance. mdpi.comnih.gov
Dendritic Cells: Dendritic cells, as potent antigen-presenting cells, are also targets of prostaglandin-mediated immunomodulation. PGE2 can support the activation of DCs but simultaneously suppress their ability to attract various T cell subsets. nih.gov It has been reported that PGE2 produced by bone marrow-derived mesenchymal stromal cells can inhibit the early maturation of DCs from peripheral blood monocytes in human cell models. mdpi.com PGD2 has also been shown to regulate the function of DCs, suppressing the development of Th1 cells and promoting Th2 cell differentiation. binasss.sa.cr
Associations with Oxidative Stress Markers and Mechanisms
As a Biomarker of In Vivo Lipid Peroxidation
11β-PGF2α is recognized as a biomarker for in vivo lipid peroxidation, a process indicative of oxidative stress. nih.gov Lipid peroxidation involves the degradation of lipids by oxidative processes, leading to the formation of various byproducts, including isoprostanes. diva-portal.org
Isoprostanes are prostaglandin-like compounds formed non-enzymatically through the free radical-catalyzed peroxidation of polyunsaturated fatty acids like arachidonic acid. scienceopen.comnih.gov The F2-isoprostanes, a class that includes 11β-PGF2α, are considered a "gold standard" for assessing endogenous lipid peroxidation. nih.gov The measurement of these compounds in biological fluids such as urine and plasma provides a reliable indication of oxidative stress levels in the body. scienceopen.comdiva-portal.org For instance, increased levels of urinary 2,3-dinor-11β-PGF2α have been associated with conditions involving oxidative stress. mdpi.com
Linkages to Free Radical-Catalyzed Lipid Oxidation Pathways
The formation of 11β-PGF2α is intrinsically linked to free radical-catalyzed lipid oxidation pathways. These pathways are initiated when reactive oxygen species (ROS) attack polyunsaturated fatty acids, primarily arachidonic acid, within cell membranes. nih.govdiva-portal.org This process leads to a cascade of reactions that generate lipid hydroperoxides, which are then rearranged to form various isoprostanes, including the F2-isoprostane series. nih.gov The generation of these compounds occurs in situ on phospholipids (B1166683) and they are subsequently released into circulation. scienceopen.com The enzymatic oxidation of lipids is facilitated by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP), which convert polyunsaturated fatty acids into various signaling molecules. frontiersin.org
Roles in Reproductive Physiology (Mechanistic Studies in Non-Human Models)
Contribution to Ovarian and Follicular Dynamics
In the context of reproductive physiology, particularly in non-human primate models, prostaglandins play a crucial role in ovarian and follicular dynamics, especially during the periovulatory period. bioscientifica.comnih.gov While PGF2α is known to be involved in ovulation, the specific contribution of its isomer, 11β-PGF2α, appears to be limited. bioscientifica.comnih.gov
Studies in monkeys have shown that while the enzymatic machinery for the synthesis of 11β-PGF2α from PGD2 exists in granulosa cells, the levels of 11β-PGF2α detected in follicular fluid are very low. bioscientifica.comnih.gov It was only detectable in a small subset of samples taken late in the periovulatory period (36 hours after hCG administration). bioscientifica.comnih.gov This suggests that the pathway leading to 11β-PGF2α is not a major contributor to the bioactive prostaglandin pool within the primate periovulatory follicle. bioscientifica.comnih.gov Instead, the synthesis of PGF2α via other pathways appears to be more significant for ovulation. bioscientifica.comnih.gov The study of follicular dynamics in large animal models like cows and mares has been instrumental in understanding these processes, which are often difficult to study in humans. nih.gov
Table 1: Research Findings on 11β-PGF2α in Follicular Fluid of Monkeys
| Time After hCG Administration | Detectable 11β-PGF2α in Follicular Fluid | Mean Concentration (in detectable samples) |
| 0-12 hours | Not detected | N/A |
| 24 hours | Detected in 1 of 4 samples | Not specified |
| 36 hours | Detected in 3 of 5 samples | 6.9 ± 3.2 ng/ml |
| Data sourced from studies on primate periovulatory follicles. bioscientifica.comnih.gov |
Regulation of Uterine Endometrial Enzyme Expression (e.g., 11Beta-Hydroxysteroid Dehydrogenase 1)
Glucocorticoid action in the uterus is modulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which exists in two isoforms. nih.gov 11β-HSD1 primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 is a dehydrogenase, inactivating cortisol. The expression of these enzymes in the uterine endometrium is developmentally regulated. nih.gov
In a study using immature female rats, treatment with pregnant mare serum gonadotrophin (PMSG) followed by human chorionic gonadotrophin (hCG) led to significant changes in the uterine expression of 11β-HSD1 and 11β-HSD2 mRNA. nih.gov The expression of both isoforms was upregulated following PMSG treatment, coinciding with high estradiol (B170435) levels. nih.gov After hCG administration, the expression of 11β-HSD1 and 11β-HSD2 continued to increase, reaching maximal levels at 24 and 12 hours, respectively. nih.gov This suggests a crucial role for these enzymes in modulating glucocorticoid effects on the uterus during key developmental and reproductive events. nih.gov
Neurobiological Functions and Endocannabinoid-Related Pathways
The compound 11β-prostaglandin F2α ethanolamide (11β-PGF2α-EA), also known as 11β-Prostamide F2α, is a lipid mediator intrinsically linked to the endocannabinoid system through its metabolic origin. medchemexpress.comresearchgate.netglpbio.com It is considered a theoretical hepatic metabolite of PGD2-EA, which arises from the metabolism of the endogenous cannabinoid anandamide (B1667382) (AEA) by the enzyme cyclooxygenase-2 (COX-2). medchemexpress.comresearchgate.netmedchemexpress.com The presence of its synthesizing enzymes in the central nervous system underscores its potential for neurobiological activity. nih.gov
Biosynthesis of 11β-PGF2α-EA via Endocannabinoid Metabolism
The formation of 11β-PGF2α-EA represents a significant intersection between the prostaglandin and endocannabinoid signaling pathways. The primary endocannabinoid, anandamide (AEA), is typically hydrolyzed and inactivated by the enzyme Fatty Acid Amide Hydrolase (FAAH). ppm.edu.plnih.gov However, AEA can also serve as a substrate for COX-2, leading to the production of various prostaglandin ethanolamides, or prostamides. nih.govmdpi.com This alternative metabolic route is particularly relevant in neuroinflammatory conditions where COX-2 is often upregulated. nih.govcambridge.org
The process begins with the conversion of AEA by COX-2 and specific prostaglandin synthases into prostaglandin ethanolamides. medchemexpress.comnih.gov Specifically, PGD2-EA can be formed and subsequently metabolized to its more stable stereoisomer, 11β-PGF2α-EA. researchgate.netglpbio.comppm.edu.pl This pathway is influenced by the expression and activity of FAAH; lower FAAH activity can lead to higher tissue levels of AEA, creating a larger substrate pool for the COX-2 pathway and thus increasing prostamide production. researchgate.net
Another key endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), is primarily metabolized by monoacylglycerol lipase (B570770) (MAGL). ppm.edu.plnih.gov The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid in the brain, which is the essential precursor for the synthesis of classical prostaglandins that mediate neuroinflammation. nih.gov Therefore, the activity of both FAAH and MAGL indirectly governs the substrate availability for the synthesis of compounds like 11β-PGF2α-EA and related pro-inflammatory lipids in the nervous system.
Role in Nociception and Neuroinflammation
Research has identified Prostamide F2α (PGF2α-EA), a stereoisomer of 11β-PGF2α-EA, as a significant mediator in pain and neuroinflammation, particularly within the spinal cord. cambridge.orgmedchemexpress.com Studies using animal models of inflammatory pain have demonstrated a substantial increase in the levels of PGF2α-EA in the spinal cord following the induction of inflammation. nih.govnih.gov
Mechanistically, PGF2α-EA is considered a pro-nociceptive agent. cambridge.org It has been shown to increase the firing rate of nociceptive (pain-sensing) neurons in the dorsal horn of the spinal cord. nih.govplos.org This action contributes to the maintenance of spinal cord hyperexcitability and the perception of pain. nih.govplos.org Unlike the initial and transient pain signals mediated by classical prostaglandins, prostamides like PGF2α-EA appear to function as "late" mediators that help sustain the pain state, creating a vicious cycle that can be interrupted by COX-2 inhibitors. nih.govplos.org
The table below summarizes key research findings on the pro-nociceptive effects of PGF2α-EA.
| Experimental Model | Compound Administered | Key Finding | Reference |
|---|---|---|---|
| Healthy Mice | Prostamide F2α (PMF2α) | Spinal application increased the firing of nociceptive neurons and reduced the paw withdrawal latency (increased pain sensitivity). | nih.gov |
| Mice with Knee Inflammation | Endogenous Production | Levels of PMF2α were significantly elevated in the spinal cord. | nih.govnih.gov |
| Mice with Knee Inflammation | AGN211336 (Prostamide Antagonist) | Reduced the inflammation-induced firing of nociceptive neurons and increased paw withdrawal latency (reduced pain sensitivity). | nih.gov |
| Mice with Knee Inflammation | AL8810 (FP Receptor Antagonist) | Did not reduce the inflammation-induced firing of nociceptive neurons. | nih.gov |
Interaction with Endocannabinoid-Related Pathways and Receptors
The neurobiological actions of 11β-PGF2α-EA and its related prostamides are mediated through specific receptor systems that are distinct from the classical prostaglandin receptors. While PGF2α acts on the FP receptor, studies have shown that the effects of PGF2α-EA on nociceptive neurons are not blocked by FP receptor antagonists like AL8810. nih.gov Instead, these effects are attenuated by specific prostamide receptor antagonists, such as AGN211336, indicating that prostamides signal through their own class of receptors. nih.govnih.gov
The relationship between 11β-PGF2α-EA and the core endocannabinoid metabolizing enzymes, FAAH and MAGL, is primarily indirect and centered on substrate competition and precursor supply.
FAAH: As FAAH competes with COX-2 for their common substrate, AEA, the inhibition of FAAH would be expected to increase AEA levels. nih.gov This could potentially shunt more AEA towards the COX-2 pathway, thereby increasing the production of 11β-PGF2α-EA. cambridge.orgresearchgate.net
MAGL: Inhibition of MAGL elevates levels of the endocannabinoid 2-AG but crucially reduces the brain's pool of arachidonic acid. nih.gov This reduction in arachidonic acid limits the substrate available for COX enzymes to produce pro-inflammatory prostaglandins. nih.gov Pharmacological inhibition of MAGL has been shown to be neuroprotective in models of neurodegeneration by suppressing these neuroinflammatory prostaglandin cascades. nih.gov
This complex interplay highlights how modulating the primary endocannabinoid-degrading enzymes can have significant downstream effects on the production of related bioactive lipids like 11β-PGF2α-EA, which in turn contribute to neurobiological processes such as pain and inflammation.
The table below details the enzymes and receptors involved in the neurobiological pathways of 11β-PGF2α-EA.
| Molecule | Role | Interaction with 11β-PGF2α-EA Pathway | Reference |
|---|---|---|---|
| Anandamide (AEA) | Endocannabinoid / Precursor | Metabolized by COX-2 to form prostaglandin ethanolamides, the parent compounds of 11β-PGF2α-EA. | medchemexpress.comnih.gov |
| Cyclooxygenase-2 (COX-2) | Enzyme | Catalyzes the conversion of AEA to prostaglandin ethanolamides. | nih.govcambridge.org |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme | Competes with COX-2 for AEA, thus regulating substrate availability for 11β-PGF2α-EA synthesis. | nih.govresearchgate.net |
| Monoacylglycerol Lipase (MAGL) | Enzyme | Regulates the brain's arachidonic acid pool, the ultimate precursor for prostaglandin synthesis, thereby influencing neuroinflammatory cascades. | nih.gov |
| Prostamide Receptors | Receptor | Mediate the pro-nociceptive effects of PGF2α-EA in the spinal cord. | nih.govnih.gov |
| Prostaglandin F Receptor (FP) | Receptor | Not significantly involved in mediating the nociceptive effects of PGF2α-EA. | nih.govnih.gov |
Advanced Methodologies for Research and Quantification of 11beta Pgf2alpha Ea
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) has become the gold standard for the analysis of eicosanoids and related compounds, offering unparalleled specificity and sensitivity. nih.gov When coupled with chromatographic separation techniques, MS allows for the precise identification and quantification of analytes like 11β-PGF2α-EA, even in complex biological samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.com This technique is widely used for the comprehensive profiling of eicosanoids, including prostaglandin (B15479496) ethanolamides. nih.govnih.gov The methodology involves introducing a sample into an LC system where individual compounds are separated based on their physicochemical properties as they pass through a column. eag.com The separated compounds then enter the mass spectrometer to be ionized, and specific ions are selected and fragmented to produce a unique fingerprint for identification and quantification. eag.com
A key advantage of LC-MS/MS is its ability to distinguish between isobaric compounds—molecules that have the same mass but different structures—such as the various prostaglandin isomers. nih.gov For instance, 11β-PGF2α can be chromatographically separated from its isomers PGF2α and 8-iso-PGF2α before detection by the mass spectrometer. nih.gov In the negative ion electrospray mode, prostaglandins (B1171923) like PGF2α typically form a deprotonated molecule [M-H]⁻. For 11β-PGF2α, the precursor ion is observed at a mass-to-charge ratio (m/z) of 353.2. lcms.czlcms.cz This precursor ion is then fragmented, and a specific product ion (e.g., m/z 193.2) is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). lcms.czlcms.czulisboa.pt This high specificity significantly reduces chromatographic interferences. nih.gov
Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with the latest generation of tandem mass spectrometers provide rapid and sensitive analysis, with limits of detection often in the low picogram to femtogram range. researchgate.net
Table 1: LC-MS/MS Parameters for Related Prostaglandin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Column Type | Ionization Mode |
|---|---|---|---|---|
| 11β-PGF2α | 353.2 | 193.2 | C18 Reverse-Phase | Negative ESI |
| PGF2α | 353.2 | 193.1 | C18 Reverse-Phase | Negative ESI |
| PGE2 | 351.2 | 271.2 | C18 Reverse-Phase | Negative ESI |
| PGD2 | 351.2 | 271.2 | C18 Reverse-Phase | Negative ESI |
This table presents typical mass spectrometry parameters used for the analysis of prostaglandins closely related to 11β-PGF2α-EA. The specific ethanolamide conjugate would have a different mass but would be analyzed using similar principles.
Specialized Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantification of prostaglandins and their metabolites. nih.govresearchgate.net It offers high chromatographic resolution but, unlike LC-MS, typically requires chemical derivatization of the analyte to increase its volatility and thermal stability for gas-phase analysis. nih.gov
For the analysis of prostaglandins like 9α,11β-PGF2, a common approach involves a multi-step derivatization process. uj.edu.pl This can include converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester, followed by the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. uj.edu.pl This derivatization enhances sensitivity, particularly when using negative-ion chemical ionization (NICI), a soft ionization technique that is highly sensitive for electrophilic molecules like PFB derivatives. researchgate.netuj.edu.pl
The use of stable isotope-labeled internal standards, such as deuterated PGF2α, is crucial for accurate quantification, as it corrects for sample loss during extraction and derivatization, as well as for variations in instrument response. nih.govuj.edu.pl GC-MS methods have demonstrated excellent sensitivity, with detection limits in the picogram range for prostaglandins in biological fluids like urine and plasma. nih.gov While historically a cornerstone of eicosanoid analysis, the extensive sample preparation required for GC-MS has led to LC-MS/MS becoming more prevalent for high-throughput applications. nih.govresearchgate.net
Sample Preparation, Extraction, and Derivatization Techniques for Biological Matrices
The successful quantification of 11β-PGF2α-EA from biological matrices such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation process. nih.gov The primary goals are to isolate the analyte from interfering components, concentrate it to a detectable level, and prepare it for instrumental analysis.
Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up and concentrating prostaglandins from biological fluids. semanticscholar.orgpsu.edu Oasis HLB (Hydrophilic-Lipophilic Balanced) or MAX (Mixed-Mode Anion Exchange) cartridges are frequently employed. lcms.czsemanticscholar.org The process typically involves acidifying the sample to ensure the analyte is in a neutral form, loading it onto a pre-conditioned cartridge, washing away salts and hydrophilic impurities, and finally eluting the analyte with an organic solvent like methanol (B129727) or ethyl acetate. semanticscholar.orgpsu.edu
Liquid-Liquid Extraction (LLE) is an alternative method, though less common now for this application. It involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.
Derivatization , as mentioned, is essential for GC-MS analysis. researchgate.net For LC-MS/MS, while not always necessary, derivatization can be employed to enhance ionization efficiency and thus sensitivity. researchgate.net For example, derivatizing the carboxyl group can improve signal intensity in the mass spectrometer. researchgate.net
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | LC-MS/MS, GC-MS | High recovery, good cleanup, potential for automation. nih.govsemanticscholar.org | Requires method development for different matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible solvents. | LC-MS/MS, GC-MS | Simple, inexpensive. | Can be labor-intensive, may form emulsions. nih.gov |
| Derivatization | Chemical modification of the analyte to improve analytical properties. | GC-MS (essential), LC-MS/MS (optional) | Increases volatility (GC-MS) and sensitivity. researchgate.net | Adds steps to the workflow, potential for side reactions. nih.gov |
Immunoanalytical Techniques for Detection and Quantification
Immunoassays are based on the highly specific binding interaction between an antibody and its target antigen. These methods are frequently used for the quantification of prostaglandins due to their high throughput and sensitivity. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like 11β-PGF2α-EA, a competitive ELISA format is typically used. mybiosource.comcreative-diagnostics.com
In this format, the wells of a microplate are coated with an antibody specific to the target analyte. caymanchem.com The sample containing the unknown amount of 11β-PGF2α-EA is added to the wells along with a fixed amount of enzyme-conjugated (labeled) 11β-PGF2α-EA. The unlabeled analyte from the sample and the labeled analyte compete for the limited number of antibody binding sites. mybiosource.com After an incubation period, the plate is washed to remove unbound components. A substrate for the enzyme is then added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the analyte in the original sample; a weaker signal indicates a higher concentration of the target molecule. caymanchem.com
Commercially available ELISA kits for 11β-PGF2α are validated for use in various biological fluids, including urine and plasma. creative-diagnostics.comcaymanchem.com These kits can measure levels down to the picogram per milliliter range. caymanchem.com While ELISAs are highly sensitive and suitable for screening large numbers of samples, they can sometimes be limited by the cross-reactivity of the antibody with structurally similar molecules, which can lead to less accurate results compared to mass spectrometry. nih.govdiva-portal.org
Radioimmunoassay (RIA) Methodologies for High Sensitivity
Radioimmunoassay (RIA) is another highly sensitive immunochemical technique that was one of the first methods used to measure prostaglandins in plasma. nih.gov Similar to a competitive ELISA, an RIA uses a competitive binding principle. The key difference is that the labeled antigen is tagged with a radioisotope (e.g., tritium, ³H) instead of an enzyme. nih.gov
In an RIA for 11β-PGF2α-EA, a known quantity of radiolabeled analyte would compete with the unlabeled analyte from the sample for binding sites on a limited amount of specific antibody. After separation of the antibody-bound and free analyte, the amount of radioactivity in the bound fraction is measured. This radioactivity is inversely proportional to the concentration of the unlabeled analyte in the sample.
RIA can achieve very high sensitivity, capable of detecting analytes at picogram levels. nih.gov However, the use of radioactive materials requires specialized laboratory facilities, licensing, and waste disposal procedures, which has led to a decline in its use in favor of non-radioactive methods like ELISA and LC-MS/MS. mdpi.com
Assessment of Antibody Specificity and Cross-Reactivity with Related Prostanoids
The accurate quantification of 11β-prostaglandin F2α ethanolamide (11β-PGF2α-EA) and its parent compounds relies heavily on the specificity of the antibodies used in immunoassays. However, a significant challenge in this field is the potential for cross-reactivity with structurally similar prostanoids. This can lead to an overestimation of the target analyte's concentration. lcms.cznih.gov
For instance, commercial antibodies developed for prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) have demonstrated considerable cross-reactivity with their corresponding ethanolamide counterparts, prostamide E2 and prostamide F2α. nih.gov This suggests that in earlier studies utilizing these antibodies, the reported levels of prostaglandins might have included contributions from prostamides. nih.gov
The development of highly specific monoclonal antibodies is a crucial step in overcoming these challenges. nih.gov While some monoclonal antibodies against PGF2α have shown high specificity, they may have limitations in detection sensitivity in certain assay formats. nih.gov Conversely, some monoclonal antibodies for PGE2 have achieved significant improvements in detection limits with minimal cross-reactivity. nih.gov
To ensure the validity of immunoassay data, it is essential to thoroughly characterize the cross-reactivity profile of the antibody being used. This involves testing the antibody against a panel of related prostanoids and their metabolites. For example, a radioimmunoassay developed for 15-keto-13,14-dihydro-PGF2α showed minimal cross-reactivity with 11β-PGF2α (<0.001%). nih.gov Similarly, an ELISA for PGF2α demonstrated very low cross-reactivity with 11β-PGF2α (0.03%). caymanchem.com
It is also important to note that even with highly specific antibodies, the complex biological matrix of samples like plasma and urine can interfere with the assay. caymanchem.com Therefore, sample purification prior to analysis is often recommended to ensure accurate quantification. caymanchem.com The use of techniques like gas chromatography-mass spectrometry (GC-MS) can provide more accurate measurements, and values obtained by ELISA are often compared to GC-MS data for validation. caymanchem.com
Table 1: Antibody Cross-Reactivity Data
| Assay Target | Antibody For | Compound Tested for Cross-Reactivity | Cross-Reactivity (%) |
|---|---|---|---|
| 15-keto-13,14-dihydro-PGF2α | 15-keto-13,14-dihydro-PGF2α | 11β-PGF2α | <0.001 nih.gov |
| PGF2α | PGF2α | 11β-PGF2α | 0.03 caymanchem.com |
| PGF2α | PGF2α | Prostaglandin F2α Ethanolamide | 244.1 caymanchem.com |
| PGF2α | PGF2α | Prostaglandin F1α | 61 caymanchem.com |
| PGF2α | PGF2α | Prostaglandin F3α | 21 caymanchem.com |
| PGF2α | PGF2α | 20-hydroxy Prostaglandin F2α | 5.3 caymanchem.com |
| PGF2α | PGF2α | Prostaglandin E2 | 2.6 caymanchem.com |
| PGF2α | PGF2α | Prostaglandin D2 | 1.2 caymanchem.com |
In Vitro Experimental Models for Mechanistic Elucidation
Cultured Cell Systems (e.g., RAW 264.7 Cells, Primary Smooth Muscle Cells)
In vitro cell culture systems are invaluable tools for dissecting the cellular and molecular mechanisms underlying the biological effects of 11β-PGF2α-EA and related compounds. Murine macrophage-like RAW 264.7 cells are a widely used model to study inflammatory responses and prostanoid metabolism. mdpi.comnih.govdiva-portal.orgtjnpr.orgspandidos-publications.comjpionline.org These cells can be stimulated with lipopolysaccharide (LPS) to induce the expression of cyclooxygenase-2 (COX-2) and the subsequent production of various prostaglandins. nih.govspandidos-publications.com Studies have shown that when RAW 264.7 cells are treated with anandamide (B1667382) (AEA), PGD2-ethanolamide (PGD2-EA) is formed, which is the direct precursor of 11β-PGF2α-EA. medchemexpress.com This cell line provides a robust system to investigate the enzymatic conversion of AEA into prostamides and to screen for inhibitors of this pathway. nih.govmedchemexpress.comglpbio.com
Primary smooth muscle cells are another critical in vitro model, particularly for studying the contractile effects of prostanoids. For instance, 11β-PGF2α has been shown to induce contraction of isolated human bronchial smooth muscle. caymanchem.com Similarly, studies using isolated cat iris sphincter smooth muscle cells, which have high endogenous expression of the PGF2α (FP) receptor, have been instrumental in characterizing the pharmacological activity of 11β-PGF2α and distinguishing the effects of prostamides from those of prostaglandins. nih.govcaymanchem.com These studies revealed that bimatoprost, a prostamide F2α analog, and FP receptor agonists stimulate different cells, providing evidence for the existence of distinct prostamide receptors. nih.gov
Table 2: In Vitro Cell Models and Key Findings
| Cell Line/Type | Key Application | Compound Studied | Observed Effect |
|---|---|---|---|
| RAW 264.7 | Inflammation and Prostanoid Metabolism | Anandamide (AEA) | Formation of PGD2-EA medchemexpress.com |
| RAW 264.7 | Inflammation | Lipopolysaccharide (LPS) | Induction of COX-2 and prostaglandin production nih.govspandidos-publications.com |
| Human Bronchial Smooth Muscle | Contractility | 11β-PGF2α | Induced contraction caymanchem.com |
| Cat Iris Sphincter Smooth Muscle | Receptor Pharmacology | 11β-PGF2α | Induced contraction via FP receptors caymanchem.com |
| Cat Iris Sphincter Smooth Muscle | Receptor Pharmacology | Bimatoprost, PGF2α | Stimulated different cell populations, suggesting distinct receptors nih.gov |
Recombinant Enzyme Assays and Studies with Purified Enzymes
Recombinant enzyme assays and studies with purified enzymes are essential for elucidating the specific enzymatic pathways involved in the biosynthesis and metabolism of 11β-PGF2α-EA. The formation of 11β-PGF2α from PGD2 is catalyzed by an NADPH-dependent aldo-keto reductase known as PGF synthase (PGFS). caymanchem.com Studies using purified PGFS from bovine lung have demonstrated that this enzyme can catalyze the reduction of both PGH2 and PGD2, but at different active sites. researchgate.net Specifically, it converts PGH2 to PGF2α and PGD2 to 9α,11β-PGF2α. researchgate.net
Furthermore, research has shown that prostamide H2 and prostamide D2 can serve as substrates for prostaglandin F synthase, leading to the formation of prostamide F2α and 11β-prostamide F2α (11β-PGF2α-EA). nih.gov The use of coupled assays involving COX-2 and specific prostaglandin synthases has been instrumental in demonstrating the conversion of anandamide to various prostamides, including PGD2-EA, the precursor to 11β-PGF2α-EA. nih.gov
The characterization of purified enzymes has also been crucial in understanding the broader context of prostanoid metabolism. For example, a PGE2 9-ketoreductase purified from human brain, which converts PGE2 to PGF2α, was shown to not utilize PGD2 or 11β-PGE2 as substrates. nih.gov This highlights the specificity of these enzymes and their distinct roles in the prostanoid network. The development of recombinant human enzymes, such as those used in inhibitor screening assays, provides a controlled system to identify and characterize compounds that modulate the activity of specific enzymes in the prostaglandin and prostamide synthesis pathways. caymanchem.combellbrooklabs.com
In Vivo Animal Models for Physiological and Pathophysiological Research
Application of Murine Models for Genetic and Pharmacological Interventions
Murine models, including those with genetic modifications, have been pivotal in understanding the physiological and pathophysiological roles of prostanoids and their signaling pathways. nih.gov The generation of knockout mice for specific prostanoid receptors or enzymes has provided invaluable insights into their functions. nih.govnih.gov For example, mice deficient in the prostaglandin transporter (PGT) exhibit patent ductus arteriosus, highlighting the crucial role of PGT in modulating PGE2 signaling for normal cardiovascular development. ahajournals.org
Genetic deletion of microsomal prostaglandin E synthase-1 (mPGES-1) in a mouse model of breast cancer was shown to suppress tumor growth, indicating the importance of this enzyme in carcinogenesis. nih.gov Similarly, studies in ApcMin mice, a model for colorectal cancer, have demonstrated that genetic variations in the prostaglandin pathway can influence tumor development. nih.gov Pharmacological interventions in these models, such as the administration of specific inhibitors, further help to elucidate the roles of individual components of the prostanoid system. nih.govnih.gov While direct studies on 11β-PGF2α-EA in murine models are less common, the knowledge gained from studying related prostanoid pathways provides a critical framework for future investigations into the specific functions of this compound. The creation of mice with a deleted gene for prostamide/prostaglandin F synthase has been instrumental in determining the importance of this enzyme in producing prostamide F2α. researchgate.net
Studies in Other Mammalian Species (e.g., Cat, Primate, Bovine) for Comparative Physiology
Studies in other mammalian species provide a valuable comparative perspective on the physiology and pharmacology of prostanoids. The feline iris has been a particularly useful model for studying the effects of prostamides due to its high expression of FP receptors and its distinct responses to prostaglandins versus prostamides. nih.govcaymanchem.com These studies have been crucial in providing evidence for the existence of specific prostamide receptors that are separate from the classical prostanoid receptors. nih.gov
Primate models, such as the rhesus and cynomolgus macaques, are essential for studying reproductive physiology and the role of prostanoids in processes like ovulation. nih.govbioscientifica.comnih.gov Research in primates has identified two potential pathways for the synthesis of PGF2α in the periovulatory follicle. nih.govbioscientifica.com Although the synthesis of 11β-PGF2α was found to be low in this context, these studies provide a detailed understanding of the enzymatic machinery present in primate reproductive tissues. nih.govbioscientifica.com
Bovine tissues have also been a source for the purification and characterization of key enzymes in the prostanoid pathway. For instance, a prostaglandin F synthase was purified from bovine lung, which was shown to catalyze the formation of both PGF2α and 9α,11β-PGF2α from different substrates. researchgate.net These comparative studies across different mammalian species are essential for understanding the conserved and species-specific aspects of prostanoid and prostamide biology, which is critical for translating research findings to human physiology. nih.gov
Considerations for Sample Collection, Storage, and Stability in Complex Biological Fluids
The accurate quantification of 11β-PGF2alpha-EA in complex biological fluids such as plasma and urine is critically dependent on meticulous pre-analytical procedures. The inherent chemical nature of eicosanoids, including their susceptibility to degradation and ex vivo generation, necessitates stringent protocols for sample collection, immediate processing, storage, and handling to ensure the integrity of the analyte and the reliability of research findings. While literature specifically detailing the stability of 11β-PGF2alpha-EA is limited, robust methodologies established for its closely related parent compound, 11β-PGF2α, and other eicosanoids provide essential guidance.
Sample Collection
The choice of biological matrix and the method of its collection are foundational steps that can significantly influence the measured levels of 11β-PGF2alpha-EA.
Plasma: For the analysis of 11β-PGF2alpha-EA in blood, plasma is the preferred specimen. Blood samples should be collected into tubes containing an anticoagulant. Following collection, it is imperative to process the sample promptly. One established protocol for the related compound 9α,11β-PGF2 involves immediate centrifugation at 3500 rpm for 10 minutes to separate the plasma from blood cells. uj.edu.pl This rapid separation minimizes the potential for continued enzymatic activity or cellular release of prostaglandins and related compounds. For certain oxylipin studies, the addition of antioxidants such as butylhydroxytoluene (B512018) (BHT) is also a consideration to prevent oxidation during processing. ru.nl
Urine: Urine is a common and non-invasive matrix for measuring prostaglandin metabolites. For quantitative analysis, a 24-hour urine collection is often preferred as it provides an integrated measure of analyte excretion over time. testcatalog.orgaruplab.com During the collection period, the urine should be kept refrigerated. testcatalog.org While 24-hour collection is ideal, some protocols also accept random urine samples. testcatalog.org It is also crucial to consider the patient's medication history, as drugs like aspirin (B1665792) and other nonsteroidal anti-inflammatory drugs (NSAIDs) can decrease prostaglandin concentrations. testcatalog.orgaruplab.com A washout period of up to two weeks for aspirin and 72 hours for NSAIDs may be required before specimen collection. testcatalog.orgaruplab.com
Sample Storage and Stability
Proper storage is paramount to prevent the degradation of 11β-PGF2alpha-EA before analysis. Temperature and storage duration are key variables that must be controlled.
Short-Term Storage: If immediate processing to the final analytical step is not possible, specific short-term storage conditions can be employed. Research on the related compound 11β-PGF2α has shown it to be stable in whole blood for up to 24 hours when stored at 4°C. uni-wuppertal.de However, for plasma, immediate processing or freezing is the standard recommendation.
Long-Term Storage: For long-term preservation, both plasma and urine samples should be stored at ultra-low temperatures. Storage at -80°C is the most frequently cited condition for maintaining the stability of prostaglandins and their metabolites over extended periods. uj.edu.plru.nlnih.gov In studies of the related compound 9α,11β-PGF2, plasma samples have been successfully stored at -80°C for up to two months before analysis. uj.edu.pl Pure analytical standards of 11β-PGF2alpha-EA in ethanol (B145695) are stable for at least two years when stored at -20°C, while standards for other related oxylipins are typically stored at -80°C. ru.nlcaymanchem.com
Aqueous Stability and Freeze-Thaw Cycles: The stability of 11β-PGF2alpha-EA in aqueous solutions is limited. Product information for the pure compound recommends that aqueous solutions not be stored for more than one day, highlighting its susceptibility to hydrolysis or degradation in such media. caymanchem.com This underscores the importance of minimizing the time biological samples spend in a liquid state at room temperature. The impact of freeze-thaw cycles is another critical consideration. Studies on a broad range of urinary eicosanoid metabolites, including the related compound 2,3-dinor-11β-PGF2α, have demonstrated that these analytes are stable for at least three freeze-thaw cycles. nih.gov Despite this relative stability, it is best practice to aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing.
The following tables summarize the key considerations for sample handling and stability.
Table 1: Recommended Sample Collection and Storage Conditions
| Parameter | Plasma | Urine | Source(s) |
|---|---|---|---|
| Collection Method | Venipuncture | 24-hour collection (preferred) or random collection | uj.edu.pltestcatalog.orgaruplab.com |
| Immediate Processing | Immediate centrifugation after collection | Refrigeration during collection | uj.edu.pltestcatalog.org |
| Short-Term Storage | Process immediately or freeze | Refrigerate (during collection) | uj.edu.pltestcatalog.org |
| Long-Term Storage | -80°C | -80°C | uj.edu.plru.nlnih.gov |
| Medication Hold | N/A | Discontinue Aspirin/NSAIDs prior to collection | testcatalog.orgaruplab.com |
Table 2: Stability Findings for 11β-PGF2α-EA and Related Compounds
| Analyte/Condition | Matrix/Solvent | Stability Finding | Source(s) |
|---|---|---|---|
| 11β-PGF2alpha-EA | Ethanol Solution | Stable for ≥ 2 years at -20°C | caymanchem.com |
| 11β-PGF2alpha-EA | Aqueous Buffer | Not recommended for storage > 1 day | caymanchem.com |
| 9α,11β-PGF2 | Plasma | Stable for up to 2 months at -80°C | uj.edu.pl |
| 11β-PGF2α | Whole Blood | Stable for up to 24 hours at 4°C | uni-wuppertal.de |
| Eicosanoid Metabolites | Urine | Stable for at least 3 freeze-thaw cycles | nih.gov |
Sample Purification
Due to the complexity of biological fluids, which contain numerous potentially interfering substances, a purification step is often necessary before quantification. caymanchem.com Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate oxylipins from plasma and urine. uj.edu.pl The choice of sorbent material is critical; for instance, C18 and C2-silica cartridges have been effectively used for extracting related prostaglandins from urine, achieving high extraction efficiency and immunoreactivity. uj.edu.plnih.gov The robustness of such methods is supported by spike-recovery experiments, which have shown reproducible extraction of 11β-PGF2α from plasma with acceptable coefficients of variation (≤ 20%). ru.nl
Future Directions and Emerging Research Avenues for 11beta Pgf2alpha Ea
Discovery of Novel Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of 11β-PGF2alpha-EA is understood to be a multi-step enzymatic process. It begins with the metabolism of the endocannabinoid anandamide (B1667382) (AEA) by cyclooxygenase-2 (COX-2) to produce prostamide H2. nih.govnih.gov This intermediate is then converted to prostamide D2, which is subsequently reduced by PGF synthase to yield 11β-PGF2alpha-EA. nih.gov While these core enzymes have been identified, the specific regulatory factors that govern this pathway remain elusive.
Future research must focus on identifying the upstream signaling events and transcriptional regulators that control the expression and activity of COX-2 and PGF synthase, particularly under conditions that favor prostamide synthesis over the production of canonical prostaglandins (B1171923). nih.gov A significant avenue of exploration is the concept of transcellular biosynthesis, where cellular intermediates are exchanged between different cell types to complete the synthetic pathway. nih.gov Understanding these regulatory networks is essential for predicting the physiological contexts in which 11β-PGF2alpha-EA is produced.
| Enzyme | Precursor | Product | Known Role in Pathway |
| Cyclooxygenase-2 (COX-2) | Anandamide (AEA) | Prostamide H2 | Initiates the oxidative conversion of anandamide. researchgate.net |
| Prostaglandin (B15479496) D Synthase | Prostamide H2 | Prostamide D2 | Isomerizes the endoperoxide intermediate. nih.gov |
| Prostaglandin F Synthase | Prostamide D2 | 11β-PGF2alpha-EA | Catalyzes the final reduction to the active compound. nih.gov |
Identification of Undiscovered Cellular Targets and Signaling Pathways
A compelling area of future inquiry lies in the pharmacology of 11β-PGF2alpha-EA. Studies on related prostamides, such as PGF2α-EA and its synthetic analog bimatoprost, strongly suggest that their biological effects are mediated through pathways distinct from those of classical prostaglandins. nih.govnih.gov Evidence indicates that prostamide activity is independent of the canonical prostanoid FP receptor, pointing to the existence of novel, uncharacterized "prostamide receptors." nih.goventokey.com
The development of specific prostamide antagonists provides further support for this hypothesis. entokey.com The primary goal for future research is the definitive identification and cloning of these putative receptors. Subsequent investigations should focus on elucidating the downstream signaling cascades they activate. Based on related compounds, potential pathways to investigate include the mitogen-activated protein kinase (MAPK) signaling cascade and the mobilization of intracellular calcium, which are known to be involved in cellular proliferation and other physiological responses. nih.gov
| Compound | Known Receptor Interaction | Implied Future Target for 11β-PGF2alpha-EA |
| Prostaglandin F2α (PGF2α) | Prostanoid FP Receptor | N/A |
| Bimatoprost (Prostamide Analog) | Activity is independent of FP receptor. nih.gov | Novel, uncharacterized prostamide-selective receptor. |
| 11β-PGF2alpha-EA | Pharmacology is presumed to be distinct from PGF2α. | Novel, uncharacterized prostamide-selective receptor. |
Advanced Integrated Lipidomics and Metabolomics for Comprehensive Systemic Analysis
To understand the full biological impact of 11β-PGF2alpha-EA, it is crucial to move beyond single-molecule analysis and embrace a systems-level approach. Advanced analytical platforms, such as integrated lipidomics and metabolomics, offer the capability to simultaneously quantify hundreds of lipids and small-molecule metabolites from biological samples. nih.govsemanticscholar.org These techniques, which predominantly rely on high-resolution mass spectrometry, provide a comprehensive snapshot of the metabolic state of a cell, tissue, or organism.
The application of these methodologies represents a major future direction for 11β-PGF2alpha-EA research. By analyzing the global lipid and metabolite profiles of biological systems following exposure to or modulation of 11β-PGF2alpha-EA, researchers can map its systemic effects, identify potential off-target interactions, and discover novel biomarkers associated with its activity. This approach will be invaluable for defining its role in complex physiological and pathological processes.
Development of Spatiotemporal Quantification Methodologies in Living Systems
A fundamental challenge in lipid mediator research is understanding not just how much of a compound is present, but where and when it is produced and acts. Traditional quantification methods that rely on tissue homogenization lose this critical spatial and temporal information. nih.gov
A significant frontier in this field is the development and application of advanced imaging and sensing techniques. Mass Spectrometry Imaging (MSI), such as nanospray desorption electrospray ionization (nano-DESI), allows for the label-free visualization of lipids directly in tissue sections, providing a detailed map of their distribution. nih.govacs.org Innovations like silver cationization can enhance the detection sensitivity for low-abundance prostaglandins. nih.gov For dynamic measurements in living cells, the focus is on creating novel fluorescent biosensors and employing advanced microscopy techniques that can provide real-time quantification of lipid dynamics. nih.govrawdatalibrary.netnih.gov The adaptation of these cutting-edge methods for the specific detection of 11β-PGF2alpha-EA will be essential to fully comprehend its localized signaling role in living systems.
Q & A
Q. What collaborative frameworks enhance translational research on 11beta-PGF2α-EA between chemists and pharmacologists?
- Methodological Answer : Establish joint protocols for compound characterization (e.g., shared QC/QA criteria) and data interoperability (e.g., unified metadata standards). Use collaborative platforms like electronic lab notebooks (ELNs) to synchronize experimental workflows and ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
